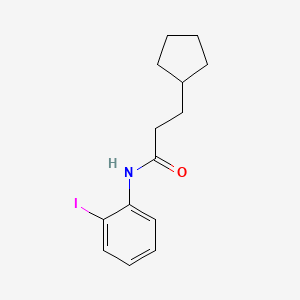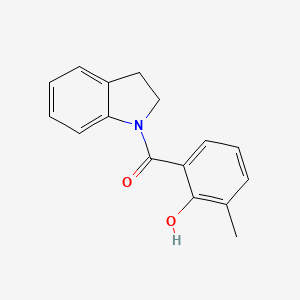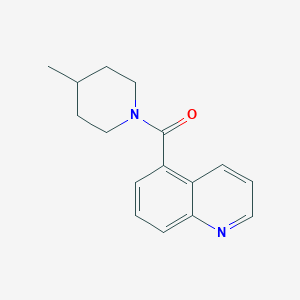
(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone, also known as MQM is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders. In
Mécanisme D'action
The exact mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone is not fully understood, but it is believed to act by targeting various signaling pathways involved in cancer growth and neurodegeneration. (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been found to inhibit the activity of various enzymes and proteins involved in these pathways, including PI3K/Akt, NF-κB, and MAPK.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been found to inhibit angiogenesis and promote cell cycle arrest. In addition, (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been found to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone. One area of research is to further explore its potential applications in the treatment of cancer and neurological disorders. Another area of research is to develop more efficient synthesis methods for (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone, which could improve its yield and reduce its cost. Finally, more studies are needed to fully understand the mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone and its potential side effects.
Méthodes De Synthèse
The synthesis of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone involves the reaction of 4-methylpiperidine with quinoline-5-carboxaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography to obtain pure (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone. The yield of (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone can be improved by using different solvents and catalysts.
Applications De Recherche Scientifique
(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has been extensively studied for its potential applications in the treatment of cancer and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. (4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-quinolin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-10-18(11-8-12)16(19)14-4-2-6-15-13(14)5-3-9-17-15/h2-6,9,12H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDWPCGJPUURTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3C=CC=NC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-quinolin-5-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
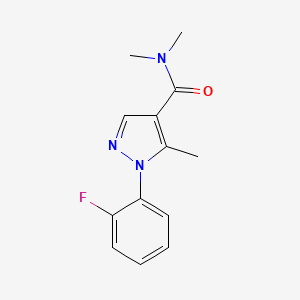
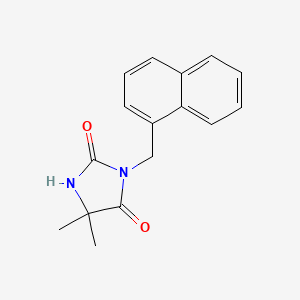

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)
